molecular formula C7H11N3 B015563 N1-(Pyridin-2-yl)ethane-1,2-diamine CAS No. 74764-17-3

N1-(Pyridin-2-yl)ethane-1,2-diamine

Cat. No. B015563
Key on ui cas rn: 74764-17-3
M. Wt: 137.18 g/mol
InChI Key: TYHXIJJQIJKFSO-UHFFFAOYSA-N
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Patent
US06610665B1

Procedure details

2-Bromopyridine (10.00 g, 63.3 mmol) was added dropwise to 1,2-diaminoethane (76.00 g, 126.6 mmol) under nitrogen at 20° C. with stirring. The reaction mixture was stirred at 20° C. for 4 h. and then under reflux for 24 h. The reaction mixture was concentrated in vacuo and purified by column chromatography on flash silica eluting with dichloromethane, ethanol and ammonia (30:8:1) to afford the title compound as a red oil (1.23 g). TLC SiO2, (Dichloromethane, ethanol, ammonia; 30:8:1) Rf=0.14 Mass Spectrum m/z 138 (MH+ for C7H11N3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:8][CH2:9][CH2:10][NH2:11]>>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:8][CH2:9][CH2:10][NH2:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
76 g
Type
reactant
Smiles
NCCN

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 20° C. for 4 h.
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on flash silica eluting with dichloromethane, ethanol and ammonia (30:8:1)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)NCCN
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: CALCULATEDPERCENTYIELD 14.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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